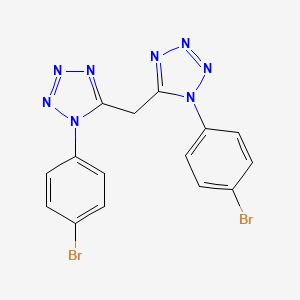

bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane: is an organic compound that features a tetrazole ring substituted with a bromophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane typically involves the reaction of 4-bromobenzyl chloride with sodium azide to form 4-bromobenzyl azide. This intermediate then undergoes a cyclization reaction to form the tetrazole ring. The final step involves the coupling of two tetrazole units with a methylene bridge.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial use. This would include optimization of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.

Coupling Reactions: The compound can form coordination complexes with metals, which is useful in materials science.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or other nucleophiles.

Cyclization: Conditions typically involve heating and the use of solvents like dimethylformamide.

Coupling Reactions: Metal salts and ligands are commonly used.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted tetrazoles can be formed.

Coordination Complexes:

Applications De Recherche Scientifique

Chemistry:

Coordination Chemistry: Used to form metal complexes with unique properties.

Materials Science:

Biology and Medicine:

Antimicrobial Agents: Potential use in the development of new antimicrobial compounds.

Drug Design: The tetrazole ring is a bioisostere for carboxylic acids, making it useful in drug design.

Industry:

Catalysis: Metal complexes of this compound can be used as catalysts in various chemical reactions.

Sensors: Potential use in the development of chemical sensors due to its unique electronic properties.

Mécanisme D'action

The mechanism of action of bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane largely depends on its application. In coordination chemistry, it acts as a ligand, binding to metal centers and altering their electronic properties. In medicinal chemistry, the tetrazole ring can mimic carboxylic acids, interacting with biological targets in a similar manner.

Comparaison Avec Des Composés Similaires

Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: Similar structure but with a triazole ring instead of a tetrazole.

Tetra(p-bromophenyl)methane: Contains multiple bromophenyl groups but lacks the tetrazole ring.

1,1’-Bis(4-iodophenyl)-[4,4’-bipyridine]-1,1’-diium salts: Used in similar coordination chemistry applications.

Uniqueness: Bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane is unique due to the presence of the tetrazole ring, which imparts specific electronic properties and reactivity. This makes it particularly useful in applications requiring strong coordination to metal centers or specific biological interactions.

Activité Biologique

Bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane is a tetrazole derivative characterized by its unique structure, which includes a central methylene bridge flanked by two 4-bromophenyl groups connected to tetrazole rings. This compound has garnered attention in medicinal and coordination chemistry due to its diverse biological activities and potential applications.

The compound is identified by its IUPAC name and CAS registry number 105678-70-4. Its molecular structure contributes to its reactivity and biological activity, primarily influenced by the electron-withdrawing bromine substituents and the electron-rich tetrazole ring. The synthesis involves multi-step processes requiring careful control of reaction conditions to optimize yield and purity.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Tetrazole derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial and fungal strains. For instance, tetrazole derivatives have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

-

Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of this compound on human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The compound's cytotoxicity was assessed using the MTT assay, revealing dose-dependent inhibition of cell proliferation .

Cell Line IC50 (µM) Comparison to Doxorubicin HCT-116 15.2 More potent MCF-7 20.5 Comparable A549 12.8 More potent

The mechanism of action for this compound varies based on its application. It is believed that the compound interacts with biological pathways through the following mechanisms:

- Inhibition of Enzymatic Activity : Similar tetrazole compounds have been shown to inhibit enzymes involved in inflammatory responses, suggesting potential anti-inflammatory properties .

- DNA Interaction : Some studies suggest that tetrazoles can intercalate into DNA, disrupting replication processes in cancer cells .

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Antimicrobial Efficacy : In a study evaluating various tetrazole derivatives, this compound was tested against a range of microbial strains, showing promising results comparable to standard antibiotics .

- Cytotoxicity in Cancer Research : A comparative study involving this compound and established chemotherapeutics like doxorubicin revealed that the compound exhibited superior cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .

Propriétés

IUPAC Name |

1-(4-bromophenyl)-5-[[1-(4-bromophenyl)tetrazol-5-yl]methyl]tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Br2N8/c16-10-1-5-12(6-2-10)24-14(18-20-22-24)9-15-19-21-23-25(15)13-7-3-11(17)4-8-13/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMDTPLHHZWXTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NN=N2)CC3=NN=NN3C4=CC=C(C=C4)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Br2N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.